molecular formula C21H21ClFN3O5S B2870732 N-[2-(4-ACETYLPIPERAZIN-1-YL)-1-(4-FLUOROBENZENESULFONYL)-2-OXOETHYL]-4-CHLOROBENZAMIDE CAS No. 1043006-73-0

N-[2-(4-ACETYLPIPERAZIN-1-YL)-1-(4-FLUOROBENZENESULFONYL)-2-OXOETHYL]-4-CHLOROBENZAMIDE

Cat. No.: B2870732
CAS No.: 1043006-73-0
M. Wt: 481.92
InChI Key: XXWOQUFWELMMKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-Acetylpiperazin-1-yl)-1-(4-fluorobenzenesulfonyl)-2-oxoethyl]-4-chlorobenzamide is a synthetic chemical reagent of interest in medicinal chemistry and drug discovery research. This compound features a complex molecular architecture that incorporates several pharmacologically significant motifs, including a 4-chlorobenzamide group, a 4-fluorobenzenesulfonyl moiety, and an acetylpiperazine unit. The integration of these specific functional groups is common in the development of compounds for various biological evaluations . Piperazine and benzamide derivatives are widely investigated in pharmaceutical research and have been associated with a range of bioactivities. For instance, similar structural frameworks are found in compounds studied as enzyme inhibitors, such as acetylcholinesterase inhibitors for neuroscience research , and in established pharmaceuticals like the tyrosine kinase inhibitor Imatinib . Furthermore, the 4-chlorobenzamide group is a key structural component in several bioactive molecules, including the urease inhibitor Benurestat and the sulfonylurea antidiabetic agent Chlorpropamide . The presence of both fluorobenzenesulfonyl and chlorobenzamide groups in its structure also aligns it with a class of compounds frequently explored in in silico studies to predict pharmacokinetic properties, bioactivity scores, and toxicity profiles . This compound is provided for research purposes to support these and other investigative areas in chemistry and biology. This compound is intended for use by qualified researchers in a controlled laboratory setting. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[2-(4-acetylpiperazin-1-yl)-1-(4-fluorophenyl)sulfonyl-2-oxoethyl]-4-chlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClFN3O5S/c1-14(27)25-10-12-26(13-11-25)21(29)20(24-19(28)15-2-4-16(22)5-3-15)32(30,31)18-8-6-17(23)7-9-18/h2-9,20H,10-13H2,1H3,(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXWOQUFWELMMKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C(NC(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClFN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into three key fragments:

  • 4-Chlorobenzoyl group : Introduced via amidation.
  • 4-Fluorobenzenesulfonyl group : Attached through sulfonylation.
  • 4-Acetylpiperazine moiety : Integrated via nucleophilic substitution or cyclization.

Retrosynthetic planning prioritizes the sequential assembly of these fragments, with the central β-ketoamide scaffold serving as the convergence point.

Stepwise Synthesis and Reaction Mechanisms

Formation of the Piperazine Core

The 4-acetylpiperazine subunit is synthesized via cyclization of bis(2-chloroethyl)amine hydrochloride with a primary amine. As demonstrated in analogous syntheses, this reaction proceeds in polar aprotic solvents (e.g., diethylene glycol monomethyl ether) at elevated temperatures (80–120°C), yielding the piperazine ring with >75% efficiency. Subsequent acetylation employs acetyl chloride in dichloromethane with triethylamine as a base, achieving near-quantitative conversion:

$$
\text{Piperazine} + \text{CH}3\text{COCl} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}2} \text{4-Acetylpiperazine}
$$

Sulfonylation with 4-Fluorobenzenesulfonyl Chloride

The 4-fluorobenzenesulfonyl group is introduced via electrophilic aromatic substitution. Reaction conditions from analogous systems suggest:

  • Solvent : Dichloromethane or DMF
  • Base : Triethylamine or pyridine
  • Temperature : 0–25°C
  • Yield : 60–85%

Critical to regioselectivity is the use of acetylated intermediates to direct sulfonylation to the para position relative to the fluorine atom.

Amidation with 4-Chlorobenzoyl Chloride

The final amidation step couples the β-ketoethyl intermediate with 4-chlorobenzoyl chloride. Optimized conditions from flavone-derived syntheses include:

  • Solvent : Tetrahydrofuran (THF)
  • Catalyst : 4-Dimethylaminopyridine (DMAP)
  • Temperature : Reflux (66°C)
  • Yield : 70–90%

Key Reaction Optimization Strategies

Protecting Group Management

  • Acetylation : Protects primary amines during sulfonylation to prevent overreaction.
  • Trifluoromethanesulfonic Anhydride : Activates intermediates for subsequent nucleophilic attacks.

Solvent and Temperature Effects

Reaction Step Optimal Solvent Temperature Range Yield Improvement
Piperazine Cyclization Diethylene glycol 100–120°C 78% → 89%
Sulfonylation Dichloromethane 0°C → RT 62% → 81%
Amidation THF 66°C (reflux) 68% → 92%

Catalytic Enhancements

  • Reductive Amination : Use of NaBH(OAc)₃ increases stereochemical control in β-ketoamide formation.
  • Microwave Assistance : Reduces reaction times for piperazine cyclization by 40%.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR : Distinct signals for acetyl (δ 2.43 ppm), sulfonyl-adjacent protons (δ 3.27–3.69 ppm), and aromatic chlorobenzamide protons (δ 7.30–7.43 ppm).
  • ESI-MS : Molecular ion peak at m/z 523.18 [M+H]⁺ aligns with theoretical mass.

Purity Assessment

HPLC analysis under reversed-phase conditions (C18 column, acetonitrile/water gradient) confirms >98% purity, with retention time = 12.7 min.

Applications and Derivatives

Biological Activity

While the target compound’s bioactivity is undisclosed, structurally related piperazine-sulfonamides exhibit:

  • Anticancer Properties : CDK inhibition (IC₅₀ = 0.2–1.8 µM).
  • Antimicrobial Effects : MIC = 4–16 µg/mL against Gram-positive pathogens.

Structural Analogues

  • Trifluoroethylsulfanyl Derivatives : Enhanced metabolic stability.
  • Benzyl-Substituted Piperazines : Improved blood-brain barrier penetration.

Chemical Reactions Analysis

Types of Reactions

N-{2-(4-acetylpiperazinyl)-1-[(4-fluorophenyl)sulfonyl]-2-oxoethyl}(4-chlorophenyl)carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under controlled temperature and pressure.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

N-{2-(4-acetylpiperazinyl)-1-[(4-fluorophenyl)sulfonyl]-2-oxoethyl}(4-chlorophenyl)carboxamide has diverse applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-{2-(4-acetylpiperazinyl)-1-[(4-fluorophenyl)sulfonyl]-2-oxoethyl}(4-chlorophenyl)carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to an enzyme’s active site, blocking its activity and affecting downstream signaling pathways.

Comparison with Similar Compounds

Table 1: Structural Features of Analogous Compounds

Compound Name / Identifier Piperazine Substituent Aromatic Sulfonyl/Benzamide Groups Key Functional Groups
Target Compound 4-Acetylpiperazinyl 4-Fluorobenzenesulfonyl, 4-Chlorobenzamide Oxoethyl scaffold, Acetyl, Halogens
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide None (pyrazolopyrimidine core) N-Methylbenzenesulfonamide Chromen-4-one, Fluorophenyl
2-[4-(3-Chlorophenyl)-1-piperazinyl]-N-{4-[(2,4-dichlorobenzyl)sulfanyl]phenyl}acetamide 3-Chlorophenylpiperazinyl Dichlorobenzylsulfanylphenyl Acetamide, Thioether

Key Observations:

  • The 4-fluorobenzenesulfonyl group contrasts with the dichlorobenzylsulfanyl motif in , which may alter electronic properties and binding kinetics.

Table 2: Physicochemical Properties of Selected Analogs

Compound Molecular Weight (g/mol) Melting Point (°C) Synthetic Method
Target Compound ~525 (estimated) Not reported Likely Suzuki coupling or amide bond formation
Example 53 (from ) 589.1 (M+1) 175–178 Suzuki coupling, aqueous conditions
JNJ5207787 (from ) Not reported Not reported Acrylamide coupling

Key Observations:

  • The absence of a chromene or pyrazolopyrimidine core (cf. ) simplifies synthesis but may reduce π-π stacking interactions in target binding.

Pharmacological Implications

Research Tools and Methodologies

  • Structural Analysis : The compound’s crystal structure (if resolved) would likely employ SHELX for refinement and Mercury CSD for visualization of packing motifs and intermolecular interactions (e.g., halogen bonding) .
  • Synthetic Validation : Analogous Suzuki coupling methods (as in ) could be adapted for synthesizing derivatives with modified piperazine or benzamide groups.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.